molecular formula C11H8O4 B8493161 5-carboxyspiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one

5-carboxyspiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one

Cat. No. B8493161
M. Wt: 204.18 g/mol
InChI Key: TVMNCKMVVCQFTB-UHFFFAOYSA-N
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Patent
US04284644

Procedure details

5-Acetylspiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one (13.5 g.) was added to 300 ml. of aqueous solution of sodium hypochlorite. To the mixture was further added a small amount of surface active agent (polyoxyethylene octyl phenyl ether), and the mixture was stirred at 60° C. for 3 hours. After cooling, the reaction mixture was diluted with water, and to the mixture was added 40% aqueous solution of sodium hydrogen sulfite. The reaction mixture was made acidic with hydrochloric acid, and resulting crystals were collected by filtration. After washing with water and drying, the crystals were recrystallized from ethanol to give colorless needles of 5-carboxyspiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one (12.68 g.). m.p. 215°-228° C.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polyoxyethylene octyl phenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:15]=[CH:14][C:7]2[O:8][C:9]3([C:12](=[O:13])[C:6]=2[CH:5]=1)[CH2:11][CH2:10]3)(=[O:3])C.Cl[O-].[Na+].S([O-])(O)=[O:20].[Na+].Cl>O>[C:1]([C:4]1[CH:15]=[CH:14][C:7]2[O:8][C:9]3([C:12](=[O:13])[C:6]=2[CH:5]=1)[CH2:11][CH2:10]3)([OH:3])=[O:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(OC3(CC3)C2=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
polyoxyethylene octyl phenyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OCCCCCCCC.O(CC[*:2])[*:1]
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
resulting crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the crystals were recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)C1=CC2=C(OC3(CC3)C2=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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